molecular formula C12H11BrN2O4 B2624756 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide CAS No. 2034384-12-6

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

カタログ番号 B2624756
CAS番号: 2034384-12-6
分子量: 327.134
InChIキー: QUDHRHUYQWKFHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BIX-01294 and is a histone methyltransferase inhibitor.

作用機序

The mechanism of action of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves the inhibition of histone methyltransferases, specifically G9a and GLP. Histone methyltransferases catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to histone proteins, which results in the methylation of histone lysine residues. Methylation of histones can lead to changes in chromatin structure and gene expression. Inhibition of histone methyltransferases by 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide results in a decrease in histone methylation, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide have been extensively studied. Inhibition of histone methyltransferases by this compound leads to a decrease in histone methylation, which can result in changes in gene expression. This has been shown to have several effects on cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has been shown to have anti-tumor activity in several cancer cell lines.

実験室実験の利点と制限

One of the advantages of using 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide in lab experiments is its well-established synthesis method. This compound has been synthesized and characterized in many studies, which makes it readily available for use in further research. In addition, the inhibition of histone methyltransferases by this compound has been well-documented, which makes it a useful tool for studying epigenetic regulation.
One of the limitations of using 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide in lab experiments is its specificity. This compound inhibits G9a and GLP, which are histone methyltransferases, but it may also have off-target effects. Therefore, it is important to use appropriate controls and to interpret the results of experiments with caution.

将来の方向性

There are several future directions for research on 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. The anti-tumor activity of this compound has been demonstrated in several cancer cell lines, and further studies could explore its efficacy in animal models and in clinical trials.
Another future direction is to investigate the specificity of this compound for G9a and GLP. Although it has been shown to inhibit these histone methyltransferases, it may also have off-target effects. Further studies could explore the specificity of this compound and its potential for targeting other epigenetic regulators.
Conclusion:
3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is a well-studied compound that has potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action as a histone methyltransferase inhibitor has been extensively studied. This compound has been shown to have anti-tumor activity in several cancer cell lines and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore its specificity and potential for targeting other epigenetic regulators.

合成法

The synthesis of 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves several steps. The starting material is 2,4-dioxooxazolidine, which is reacted with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide. The synthesis method of this compound has been well-established and has been used in many scientific studies.

科学的研究の応用

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide has been widely studied for its potential applications in scientific research. This compound is a histone methyltransferase inhibitor and has been shown to inhibit the activity of G9a and GLP, which are histone methyltransferases. Histone methyltransferases play a critical role in epigenetic regulation, and their dysregulation has been implicated in many diseases, including cancer. Therefore, the inhibition of histone methyltransferases has emerged as a promising therapeutic strategy for cancer treatment.

特性

IUPAC Name

3-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDHRHUYQWKFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。